molecular formula C9H10INO3 B427182 3-Iodo-4,5-dimethoxybenzamide CAS No. 65841-14-7

3-Iodo-4,5-dimethoxybenzamide

Cat. No.: B427182
CAS No.: 65841-14-7
M. Wt: 307.08g/mol
InChI Key: WSLABDSCAZUSTP-UHFFFAOYSA-N
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Description

3-Iodo-4,5-dimethoxybenzamide is an iodinated aromatic compound featuring a benzamide core substituted with methoxy groups at positions 4 and 5 and an iodine atom at position 2. Its molecular formula is C₉H₁₀INO₃, with a molecular weight of 307.09 g/mol. The methoxy groups contribute to its electron-rich aromatic system, influencing reactivity in electrophilic substitutions and stabilizing intermediates in heterocyclic synthesis .

Properties

CAS No.

65841-14-7

Molecular Formula

C9H10INO3

Molecular Weight

307.08g/mol

IUPAC Name

3-iodo-4,5-dimethoxybenzamide

InChI

InChI=1S/C9H10INO3/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H2,11,12)

InChI Key

WSLABDSCAZUSTP-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C(=O)N)I)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)N)I)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-Iodo-4,5-dimethoxybenzamide with structurally or functionally related compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
This compound Iodo (C3), Methoxy (C4, C5), Amide 307.09 Synthetic intermediate, potential anticancer agent
3-Iodo-4,5-dimethoxybenzaldehyde Iodo (C3), Methoxy (C4, C5), Aldehyde 292.07 Cross-coupling precursor; air/light sensitive
6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one Methoxy (C6, C7), Quinazolinone core 283.25 Anticancer activity; synthesized from dimethoxybenzamide derivatives
3-Iodo-4,4’,5-trimethoxy-3’-hydroxy-cis-stilbene Iodo (C3), Methoxy (C4, C4’, C5), Hydroxy (C3’) 428.19 Tubulin polymerization inhibitor (IC₅₀ < 1 µM)
Caffeic Acid 3,4-Dihydroxy, propenoic acid 180.16 Antioxidant; precursor for bioactive stilbenes

Physicochemical Properties

  • Solubility : The amide group in this compound likely enhances water solubility compared to its aldehyde analog, which is more lipophilic .
  • Stability : Like 3-Iodo-4,5-dimethoxybenzaldehyde , the benzamide derivative may degrade under prolonged light exposure, necessitating storage in amber vials .

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